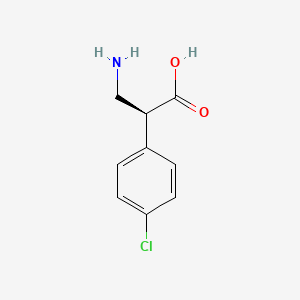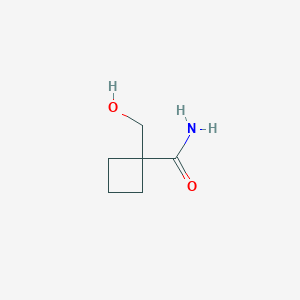
1-(Hydroxymethyl)cyclobutanecarboxamide
Übersicht
Beschreibung
1-(Hydroxymethyl)cyclobutanecarboxamide, also known as HBPA, is a four-membered cyclic carboxylic acid with a hydroxyl group and an amide functional group attached to the ring . It has the empirical formula C6H11NO2 and a molecular weight of 129.16 .
Molecular Structure Analysis
The molecular structure of 1-(Hydroxymethyl)cyclobutanecarboxamide consists of a cyclobutane ring with a carboxamide group and a hydroxymethyl group attached to it . The SMILES string representation of the molecule is O=C(N)C1(CCC1)CO .Physical And Chemical Properties Analysis
1-(Hydroxymethyl)cyclobutanecarboxamide is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Medicine: Drug Synthesis and Development
1-(Hydroxymethyl)cyclobutanecarboxamide serves as a building block in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the creation of small molecule drugs due to its reactivity and stability. In medicinal chemistry, it’s often used to modify pharmacokinetic properties or enhance the binding affinity of drugs to their targets .
Agriculture: Crop Protection Agents
In the agricultural sector, this compound could be utilized in the synthesis of crop protection agents. Its derivatives may act as precursors for the development of new pesticides or herbicides, offering potential solutions to increase crop yields and protect against pests .
Material Science: Polymer Synthesis
The applications in material science include the synthesis of novel polymers. 1-(Hydroxymethyl)cyclobutanecarboxamide can be incorporated into polymer chains to alter their physical properties, such as flexibility, durability, and resistance to environmental factors .
Environmental Science: Pollutant Treatment
This compound may find use in environmental science as a reagent in the treatment of pollutants. Its chemical properties could be harnessed to neutralize or decompose hazardous substances in water and soil, aiding in environmental remediation efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 1-(Hydroxymethyl)cyclobutanecarboxamide might be used in enzyme inhibition studies. It could serve as a mimic or inhibitor of natural substrates in metabolic pathways, helping to understand disease mechanisms or discover new drug targets .
Pharmacology: Therapeutic Agent Research
The compound’s role in pharmacology includes research into its potential as a therapeutic agent. It could be part of studies aiming to discover new treatments for various diseases, given its structural versatility and potential biological activity .
Chemical Engineering: Process Optimization
In chemical engineering, it could be employed to optimize chemical processes. Its reactivity may be valuable in catalysis or as an intermediate in large-scale chemical production, improving efficiency and yield .
Analytical Chemistry: Reference Standards
Lastly, in analytical chemistry, 1-(Hydroxymethyl)cyclobutanecarboxamide can be used as a reference standard. It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis .
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, 1-(Hydroxymethyl)cyclobutanecarboxamide is classified under GHS07. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Eigenschaften
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(9)6(4-8)2-1-3-6/h8H,1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUFONMKKOFOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653235 | |
| Record name | 1-(Hydroxymethyl)cyclobutane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)cyclobutanecarboxamide | |
CAS RN |
1123169-19-6 | |
| Record name | 1-(Hydroxymethyl)cyclobutane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B1387766.png)
![4-[(4-Methylpiperazin-1-yl)methyl]benzamide](/img/structure/B1387768.png)
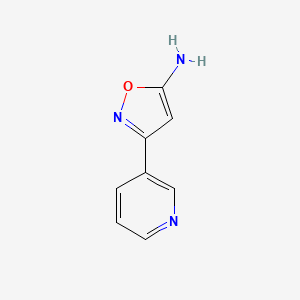

![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387773.png)
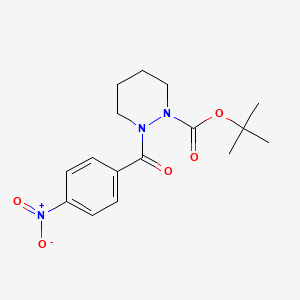
![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)


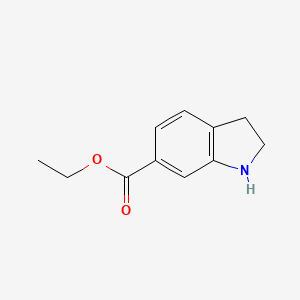


![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)
